![molecular formula C9H9IO3 B581476 5-Iodo-2-methoxy-4-methylbenzoic acid CAS No. 1241674-09-8](/img/structure/B581476.png)
5-Iodo-2-methoxy-4-methylbenzoic acid
Overview
Description
5-Iodo-2-methoxy-4-methylbenzoic acid is a chemical compound with the molecular formula C9H9IO3 and a molecular weight of 292.07 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Iodo-2-methoxy-4-methylbenzoic acid consists of a benzene ring with iodine, methoxy, and methyl groups attached to it . The exact positions of these groups on the benzene ring can be inferred from the name of the compound.Physical And Chemical Properties Analysis
5-Iodo-2-methoxy-4-methylbenzoic acid is a solid . It has a molecular weight of 292.07 .Scientific Research Applications
Antibacterial and Antibiofilm Activity
Halogenated phenylboronic acids, including derivatives of 5-Iodo-2-methoxy-4-methylbenzoic acid, have been investigated for their antibacterial efficacy against Vibrio parahaemolyticus . The compounds 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) and 2-fluoro-5-iodophenylboronic acid (FIPBA) exhibited antibacterial and antibiofilm activity . They could diminish several virulence factors influencing the motility, agglutination of fimbria, hydrophobicity, and indole synthesis .
Inhibition of Biofilm Formation
These halogenated acids hampered the proliferation of the planktonic and biofilm cells . Moreover, these compounds have the potential to effectively inhibit the presence of biofilm formation on the surface of both squid and shrimp models .
Synthesis of Indole Derivatives
Indole derivatives are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis of Other Chemical Compounds
2-Iodo-3-methylbenzoic acid, a similar compound to 5-Iodo-2-methoxy-4-methylbenzoic acid, may be used in the synthesis of methyl 2-iodo-3-methylbenzoate, 10,11-dihydro-10-oxodibenz [b,f]oxepin-4-acetic acid, and 5-methyl-3-pentyl-1H-isochromen-1-one .
Safety And Hazards
properties
IUPAC Name |
5-iodo-2-methoxy-4-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-5-3-8(13-2)6(9(11)12)4-7(5)10/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSRDJONMBQQAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676307 | |
Record name | 5-Iodo-2-methoxy-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-methoxy-4-methylbenzoic acid | |
CAS RN |
1241674-09-8 | |
Record name | 5-Iodo-2-methoxy-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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